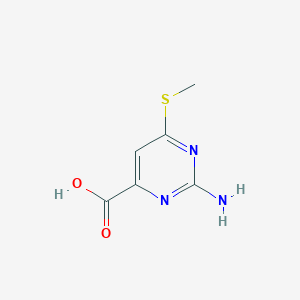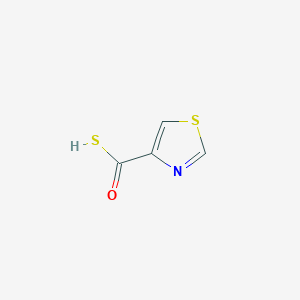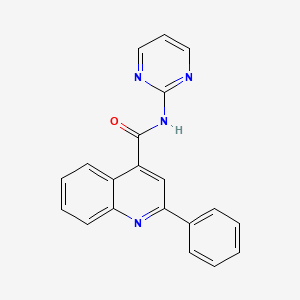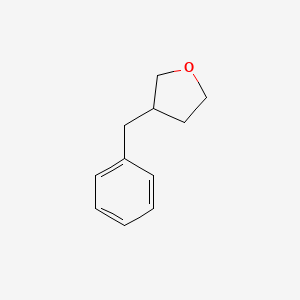
4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)- is a complex organic compound that belongs to the pyridazinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials might include phenyl-substituted pyridazinones and phenylmethyl halides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(methyl): A similar compound with a methyl group instead of a phenylmethyl group.
4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(ethyl): A similar compound with an ethyl group instead of a phenylmethyl group.
Uniqueness
4(1H)-Pyridazinone, 3,6-diphenoxy-5-phenyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
919198-06-4 |
|---|---|
Fórmula molecular |
C29H22N2O3 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1-benzyl-3,6-diphenoxy-5-phenylpyridazin-4-one |
InChI |
InChI=1S/C29H22N2O3/c32-27-26(23-15-7-2-8-16-23)29(34-25-19-11-4-12-20-25)31(21-22-13-5-1-6-14-22)30-28(27)33-24-17-9-3-10-18-24/h1-20H,21H2 |
Clave InChI |
UHHYTJFUBASOLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(C(=O)C(=N2)OC3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)



![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)




